molecular formula C22H23N3O3 B5208340 1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

Cat. No. B5208340
M. Wt: 377.4 g/mol
InChI Key: WMJQRGKGVKCDRP-HKWRFOASSA-N
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Description

This compound belongs to the pyrazolidinedione class, which has been explored for various biological activities. While specific studies on this compound are limited, related research on 1-arylpyrazoles and pyrazol derivatives provides insights into the potential synthesis methods, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, Knoevenagel condensation, or Mannich reactions. For instance, the synthesis and biological evaluation of 1-arylpyrazole class σ(1) receptor antagonists involve complex synthesis pathways including the use of ethylenoxy spacers and small cyclic amines for selectivity (Díaz et al., 2012). Similar strategies might be applicable for the synthesis of "1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione".

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods and single-crystal X-ray diffraction. For a related molecule, "4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole," both experimental and theoretical methods were used to characterize the molecular geometry, vibrational frequencies, and chemical shift values (Inkaya et al., 2012).

properties

IUPAC Name

(4Z)-1-(4-ethylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-16-3-9-19(10-4-16)25-22(27)20(21(26)23-25)15-17-5-7-18(8-6-17)24-11-13-28-14-12-24/h3-10,15H,2,11-14H2,1H3,(H,23,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJQRGKGVKCDRP-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-1-(4-ethylphenyl)-4-[4-(morpholin-4-yl)benzylidene]pyrazolidine-3,5-dione

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